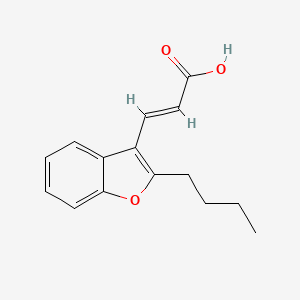

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-butylbenzofuran with propenoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反応の分析

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds, including 3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid, exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. A study highlighted the synthesis of several benzofuran derivatives that demonstrated potent antioxidant effects, suggesting that similar structures could be effective in mitigating oxidative damage in biological systems .

Antiplatelet Activity

The compound has also been investigated for its antiplatelet properties. A related study discovered that certain benzofuran derivatives function as effective antiplatelet agents, outperforming traditional medications like aspirin. This suggests a potential application for this compound in the treatment of thrombotic disorders .

Antimicrobial Activity

Synthesis and Testing

Several studies have focused on the antimicrobial properties of benzofuran derivatives. For instance, a compound structurally similar to this compound was synthesized and tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Structural Studies and Mechanisms

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound and biological targets. These studies provide insights into the binding affinities and potential mechanisms of action for the compound's therapeutic effects. Such computational approaches are invaluable for guiding future experimental designs and optimizing compound efficacy .

Case Studies

作用機序

The mechanism of action of 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

類似化合物との比較

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

Benzofuran derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

Propenoic acid derivatives: These compounds have a similar functional group and may undergo similar chemical reactions.

生物活性

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a benzofuran moiety and a prop-2-enoic acid functional group. The synthesis typically involves the reaction of 2-butylbenzofuran with propenoic acid under controlled conditions. This structural configuration is believed to contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have shown that it can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, in vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast (MCF-7), prostate (PC3), and colorectal (HCT-116) cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| PC3 | 20 | Inhibits proliferation |

| HCT-116 | 18 | Induces cell cycle arrest |

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses such as influenza and HIV. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.

Antibacterial Properties

In terms of antibacterial activity, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains indicate that the compound possesses selective antibacterial properties.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective against Gram-positive |

| Escherichia coli | 25 | Moderate activity |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may bind to certain receptors on cell surfaces, altering signaling pathways associated with cell growth and survival.

- Oxidative Stress Induction : It could increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to controls, with evidence of apoptosis being confirmed through flow cytometry.

- Antiviral Efficacy Against Influenza : Another study explored its effects on influenza virus-infected cells, revealing a reduction in viral load by up to 70% when treated with the compound prior to infection.

特性

IUPAC Name |

(E)-3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-2-3-7-13-12(9-10-15(16)17)11-6-4-5-8-14(11)18-13/h4-6,8-10H,2-3,7H2,1H3,(H,16,17)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJMLXPRNNSREO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。